molecular formula C20H19ClFN3O2 B12562731 6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one CAS No. 179384-76-0

6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one

Cat. No.: B12562731
CAS No.: 179384-76-0
M. Wt: 387.8 g/mol
InChI Key: CJKWPWLLHKBDGH-UHFFFAOYSA-N
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Description

6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. Starting from commercially available precursors, the synthesis may include steps such as:

    Formation of the pyrrole ring: This can be achieved through a condensation reaction involving a suitable aldehyde and amine.

    Introduction of the chlorobenzoyl group: This step often involves Friedel-Crafts acylation.

    Formation of the pyridazinone core: This can be done through cyclization reactions involving hydrazine derivatives.

    Attachment of the fluoroethyl group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorobenzoyl)-1,3,4-thiadiazole derivatives: These compounds share the chlorobenzoyl group and have similar biological activities.

    Pyrrolopyrazine derivatives: These compounds have a similar pyrrole ring and exhibit various biological activities.

Uniqueness

6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one is unique due to its combination of functional groups and its potential for diverse applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

179384-76-0

Molecular Formula

C20H19ClFN3O2

Molecular Weight

387.8 g/mol

IUPAC Name

6-[[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]methyl]-2-(2-fluoroethyl)pyridazin-3-one

InChI

InChI=1S/C20H19ClFN3O2/c1-13-11-17(12-16-7-8-18(26)25(23-16)10-9-22)24(2)19(13)20(27)14-3-5-15(21)6-4-14/h3-8,11H,9-10,12H2,1-2H3

InChI Key

CJKWPWLLHKBDGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1)CC2=NN(C(=O)C=C2)CCF)C)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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